

4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzonitrile

Cat. No.: B036108

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-3-chlorobenzonitrile

CAS Number: 57418-97-0

This technical guide provides a comprehensive overview of **4-Bromo-3-chlorobenzonitrile**, a halogenated aromatic nitrile that serves as a versatile intermediate in advanced chemical synthesis.^[1] It is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective chemical transformations.^{[1][2]}

Physicochemical Properties

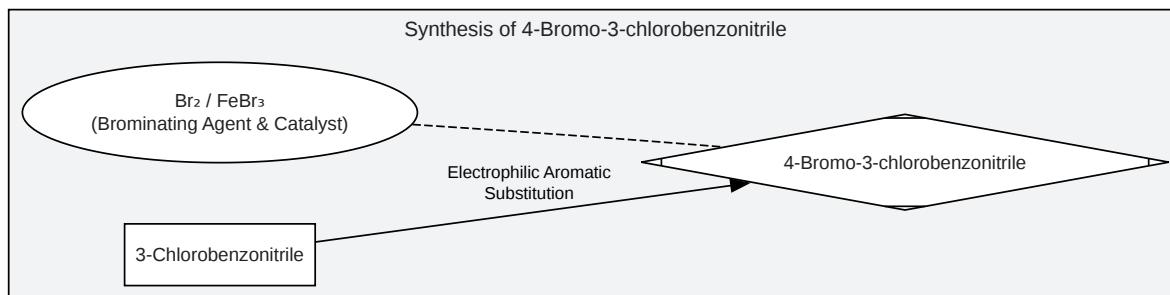
4-Bromo-3-chlorobenzonitrile is a white to off-white crystalline powder at room temperature.^{[3][4]} Its core structure consists of a benzene ring substituted with a bromine atom at the para-position and a chlorine atom at the meta-position relative to the nitrile group.^[3]

Table 1: Physicochemical Data for **4-Bromo-3-chlorobenzonitrile**

Property	Value	Source(s)
CAS Number	57418-97-0	[3]
Molecular Formula	C ₇ H ₃ BrCIN	[3][5]
Molecular Weight	216.46 g/mol	[3][5]
Melting Point	80-81 °C	[4][5][6]
Boiling Point	260.8 ± 20.0 °C at 760 mmHg	[5]
142-143 °C (reduced pressure)	[3]	
Density	1.7 ± 0.1 g/cm ³	[5]
Flash Point	111.5 ± 21.8 °C	[5]
Solubility	Soluble in methanol	[3]
Appearance	White to almost white crystalline powder	[3]
InChI Key	YWTKUWXYQQZSIL- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=C(C=C1C#N)Cl)Br	[3]

Synthesis Methodologies

The synthesis of **4-Bromo-3-chlorobenzonitrile** can be achieved through various routes, primarily involving electrophilic aromatic substitution and cyanation reactions.[1] The strategic placement of the halogen and nitrile groups is crucial for its utility.[1]


A common laboratory-scale synthesis involves the selective bromination of 3-chlorobenzonitrile. [1] The directing effects of the meta-directing nitrile group and the ortho-, para-directing chlorine atom favor the introduction of bromine at the C-4 position.[1]

Reaction Conditions:

- Starting Material: 3-Chlorobenzonitrile

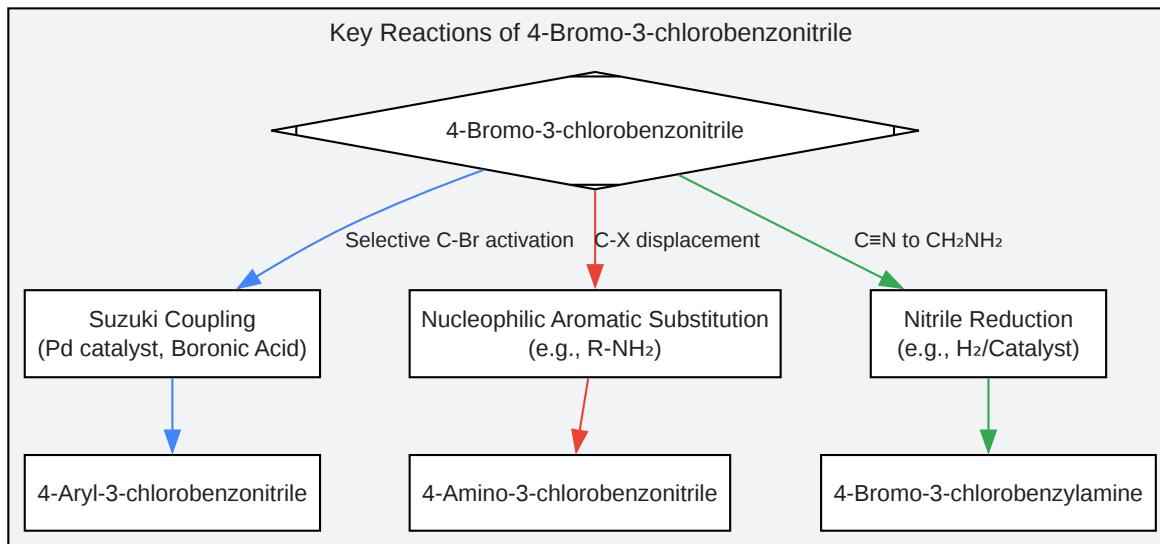
- Reagents: Bromine (Br_2), Iron(III) bromide (FeBr_3) as a Lewis acid catalyst.[1]
- Mechanism: The FeBr_3 catalyst polarizes the Br-Br bond, creating a potent electrophile (Br^+) which is then attacked by the aromatic ring to yield the desired product.[1]

An alternative method utilizes potassium bromate and sulfuric acid.[1] For instance, a similar protocol for a related isomer involves dissolving the starting material in 70% sulfuric acid and adding potassium bromate at room temperature over several hours.[1]

[Click to download full resolution via product page](#)

Diagram 1: Synthesis via Bromination.

For large-scale manufacturing, the gas-phase catalytic ammonoxidation of 4-bromo-3-chlorotoluene is the preferred method.[1] This process involves reacting the toluene derivative with ammonia and oxygen in a fluidized-bed reactor, which allows for continuous operation and high yields.[1]


Chemical Reactivity and Applications

The chemical behavior of **4-Bromo-3-chlorobenzonitrile** is defined by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitrile group deactivates the aromatic ring, while the two halogen atoms provide sites for selective reactions.[1]

A key feature of this molecule is the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] In palladium-catalyzed cross-coupling reactions like the

Suzuki, Heck, and Sonogashira reactions, the C-Br bond is significantly more reactive and will typically undergo oxidative addition preferentially.[1][3] This allows for selective functionalization at the C-4 position, leaving the C-Cl bond intact for subsequent transformations.[1]

The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution.[1] The bromine or chlorine atoms can be displaced by strong nucleophiles, such as amines or alkoxides, to generate a variety of substituted benzonitrile derivatives.[1][3]

[Click to download full resolution via product page](#)

Diagram 2: Chemical Reactivity Pathways.

This compound is a crucial building block in several high-value industries:

- Pharmaceuticals: It serves as a key starting material and intermediate for the synthesis of various pharmaceutical compounds and therapeutic agents.[1][3]
- Agrochemicals: Its derivatives are utilized in the development of modern pesticides and herbicides.[1][3]

- **Organic Synthesis:** It acts as a versatile scaffold for constructing complex organic molecules with high precision.[1][3]
- **Material Science:** It can be used in the synthesis of novel materials, such as those with specific electronic or fire-retardant properties.[3]

Spectroscopic Data

Confirmation of the structure of **4-Bromo-3-chlorobenzonitrile** is typically achieved through standard spectroscopic methods.

- **Mass Spectrometry (MS):** This technique is used to verify the molecular weight (216.46 g/mol).[1] The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern in the mass spectrum.[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR provide detailed information about the molecular framework and confirm the substitution pattern on the aromatic ring.[1]
- **Infrared (IR) Spectroscopy:** IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic nitrile ($\text{C}\equiv\text{N}$) stretch.

Safety and Handling

4-Bromo-3-chlorobenzonitrile is classified as harmful and an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.

- **Hazards:** Harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin and serious eye irritation.[6][7]
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]
- **First Aid:**
 - **Skin Contact:** Immediately wash the affected area with copious amounts of water for at least 15 minutes.[5]

- Eye Contact: Rinse cautiously with water for several minutes.[5][6]
- Inhalation: Move the person to fresh air.[5]
- Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Bromo-3-chlorobenzonitrile | 57418-97-0 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromo-3-chlorobenzonitrile | CAS#:57418-97-0 | Chemsoc [chemsoc.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 4-Bromo-3-chlorobenzonitrile | C7H3BrCIN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. canbipharm.com [canbipharm.com]
- To cite this document: BenchChem. [4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036108#4-bromo-3-chlorobenzonitrile-cas-number-57418-97-0-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com